

Rilematovir's Promise and Discontinuation: A Comparative Analysis of RSV Fusion Inhibitors

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Compound of Interest		
Compound Name:	Rilematovir	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **rilematovir**'s efficacy against other respiratory syncytial virus (RSV) fusion inhibitors, supported by available experimental data. **Rilematovir**, an investigational oral antiviral, showed early promise but its development was ultimately discontinued for strategic reasons unrelated to safety.

Respiratory syncytial virus (RSV) remains a significant global health burden, particularly for infants and older adults. The viral fusion (F) protein is a critical target for antiviral therapies as it mediates the entry of the virus into host cells. This guide delves into the efficacy of **rilematovir** (JNJ-53718678) in comparison to other notable RSV fusion inhibitors, including presatovir, sisunatovir, and the monoclonal antibodies palivizumab and nirsevimab.

In Vitro Efficacy

The initial antiviral activity of these compounds is often assessed through in vitro assays determining the concentration required to inhibit viral replication by 50% (EC50 or IC50). **Rilematovir** demonstrated potent in vitro activity against both RSV-A and RSV-B strains.



Compound	Assay Type	Cell Line	EC50/IC50	Citation(s)
Rilematovir (JNJ- 53718678)	Antiviral Assay	Human Bronchial Epithelial Cells (HBECs)	1.2 nM (EC50)	[1]
RSV Infection Assay	HeLa cells	460 pM (EC50)	[2]	
Presatovir (GS- 5806)	Antiviral Assay	HEp-2 cells	0.43 nM (mean EC50 against 75 clinical isolates)	[3][4][5]
Sisunatovir (RV521)	Antiviral Assay	Not Specified	1.2 nM (mean IC50 against a panel of RSV A and B strains)	[6][7][8][9][10]
Palivizumab	Microneutralizati on Assay	HEp-2 cells	Varies by RSV strain and assay conditions	[11]
Nirsevimab	Microneutralizati on Assay	Not Specified	Higher potency than palivizumab	[11]

Clinical Efficacy and Outcomes

Clinical trials provide crucial data on the real-world effectiveness of these inhibitors. While direct head-to-head trials are scarce, placebo-controlled studies offer insights into their individual performance.

Rilematovir (JNJ-53718678)

A Phase II study (CROCuS) in children aged \geq 28 days to \leq 3 years with RSV demonstrated a small but favorable antiviral effect.[3][12][13] In the combined cohorts, the difference in the mean area under the curve of RSV RNA viral load through day 5 compared to placebo was -1.25 log10 copies·days/mL for the low-dose group and -1.23 log10 copies·days/mL for the high-dose group.[13] The study also suggested a potential for faster resolution of some RSV symptoms.[12][13][14] However, the development of **rilematovir** was discontinued by Janssen



for non-safety-related strategic reasons before the completion of all planned clinical trials.[3] [12][15][16]

Presatovir (GS-5806)

In a Phase 2b study of hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection, presatovir did not significantly reduce the time-weighted average change in viral load compared to placebo (-1.12 vs -1.09 log10 copies/mL).[17][18] Similarly, in HCT recipients with upper respiratory tract infections, presatovir did not meet the co-primary endpoints of reducing viral load or preventing progression to lower respiratory tract complications.[19][20][21]

Sisunatovir (RV521)

A Phase 2a human challenge study in healthy adults showed that sisunatovir produced statistically significant reductions in viral load and improvements in clinical symptoms.[22] Pfizer is currently conducting further clinical studies to evaluate the safety and efficacy of sisunatovir in infants and children.[23][24]

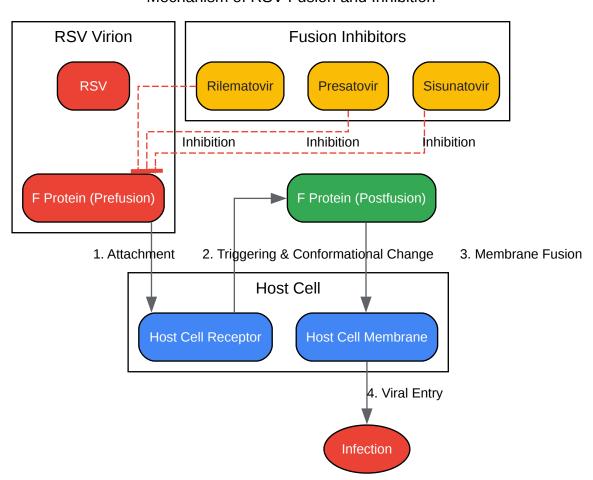
Monoclonal Antibodies: Palivizumab and Nirsevimab

Palivizumab, a monoclonal antibody administered monthly, has been the standard of care for prophylaxis in high-risk infants. Clinical trials have demonstrated its efficacy in reducing RSV-related hospitalizations by 45% to 55%.[1][5][6][8][9] Nirsevimab, a long-acting monoclonal antibody given as a single injection for the RSV season, has shown high efficacy in protecting infants. A pooled analysis of clinical trials showed a 79.5% reduction in medically attended RSV lower respiratory tract infections and a 77.3% reduction in hospitalizations compared to placebo.[3][10][25] A meta-analysis of two studies confirmed a significant reduction in the risk of medically attended RSV-related infection (RR: 0.26) and hospitalization (RR: 0.24) with nirsevimab.[11]

Mechanism of Action: RSV Fusion Inhibition

All the small molecule inhibitors discussed—**rilematovir**, presatovir, and sisunatovir—target the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism is distinct from that of monoclonal antibodies, which also bind to the F protein but act by neutralizing the virus.





Mechanism of RSV Fusion and Inhibition

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Caption: Mechanism of RSV F protein-mediated fusion and its inhibition by small molecules.

Experimental Protocols In Vitro Antiviral Activity Assays

The in vitro efficacy of small molecule inhibitors is typically determined using cell-based assays. For example, the EC50 of presatovir was determined in HEp-2 cells infected with RSV. The cells are treated with serial dilutions of the compound, and after an incubation period, the extent of viral replication is measured, often by quantifying viral-induced cytopathic effect or using an ELISA to detect a viral protein.[3][26]

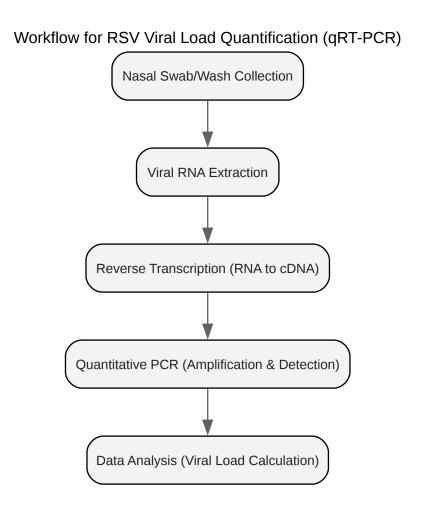
For monoclonal antibodies like palivizumab, a microneutralization assay is commonly employed. In this assay, the virus is pre-incubated with serial dilutions of the antibody before



being added to susceptible cells (e.g., HEp-2). The neutralizing titer (IC50) is the antibody concentration that reduces viral replication by 50%, which can be quantified by methods such as ELISA for a viral protein.[11][27][28]

Quantification of Viral Load in Clinical Trials

A common method for quantifying RSV viral load in clinical trials is quantitative reverse transcription polymerase chain reaction (qRT-PCR). Nasal swabs or washes are collected from participants, and viral RNA is extracted. The qRT-PCR assay then amplifies and quantifies a specific target on the RSV genome, providing a measure of the number of viral copies per milliliter of the sample.[12][13]



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Caption: A simplified workflow for quantifying RSV viral load using qRT-PCR.



Assessment of Clinical Symptoms

In pediatric clinical trials, the assessment of RSV disease severity often relies on standardized scoring systems. These can include clinician-reported outcomes (ClinRO) and observer-reported outcomes (ObsRO), typically completed by a caregiver. These scoring systems evaluate various signs and symptoms such as cough, wheezing, respiratory rate, and feeding difficulty to provide a quantitative measure of disease severity and its change over time.[12]

Conclusion

Rilematovir demonstrated potent in vitro activity and some positive signals in early clinical development for the treatment of RSV in children. However, its development was halted due to strategic considerations by the manufacturer. In the broader landscape of RSV fusion inhibitors, monoclonal antibodies, particularly the long-acting nirsevimab, have shown high efficacy for prophylaxis in infants. Small molecule inhibitors like presatovir have had mixed results in clinical trials, while sisunatovir remains in development. The quest for an effective and broadly applicable small molecule therapeutic for RSV continues to be an important area of research.

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